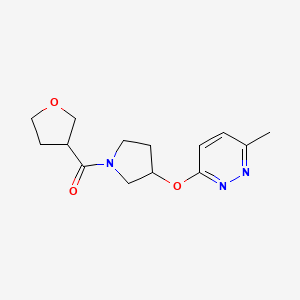

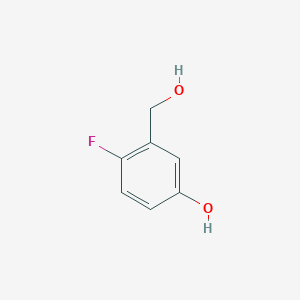

![molecular formula C9H10N2O B2401925 2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- CAS No. 223646-11-5](/img/structure/B2401925.png)

2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making these derivatives an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps . For example, in the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can vary depending on the specific derivative . For instance, the molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the “2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-” structure, have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of diseases where inflammation plays a key role, such as arthritis or asthma.

Antiviral Activity

The antiviral activity of these compounds has been observed, indicating potential use in the development of antiviral therapies .

Antifungal Activity

Pyrrolopyrazine derivatives have shown antifungal properties , suggesting potential applications in the treatment of fungal infections.

Antioxidant Activity

These compounds have exhibited antioxidant activity , which could make them useful in combating oxidative stress, a factor in many chronic diseases.

Antitumor Activity

The antitumor activity of these compounds has been noted , suggesting potential applications in cancer therapy.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition , which could be beneficial in the treatment of diseases like cancer, where kinase enzymes often play a role.

Antileishmanial Activity

A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This suggests potential applications in the treatment of leishmaniasis.

Safety And Hazards

Propiedades

IUPAC Name |

5-ethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-6-3-7-4-8(12)11-9(7)10-5-6/h3,5H,2,4H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAUSICSOASCCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(NC(=O)C2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2401843.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2401847.png)

![(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-ol](/img/structure/B2401858.png)

![ethyl 3-carbamoyl-2-(2-tosylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2401863.png)

![2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2401864.png)